tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate
CAS No.: 561307-62-8
Cat. No.: VC4164655
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 561307-62-8 |
---|---|
Molecular Formula | C14H16ClNO2 |
Molecular Weight | 265.74 |
IUPAC Name | tert-butyl 5-(chloromethyl)indole-1-carboxylate |
Standard InChI | InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3 |
Standard InChI Key | RSPDZHHUNZLADW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1H-indole scaffold substituted with a chloromethyl group at position 5 and a tert-butyl carboxylate at position 1. The tert-butyl group acts as a protective moiety for the carboxylate, while the chloromethyl group facilitates nucleophilic substitutions or cross-coupling reactions .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₆ClNO₂ | |
Molecular Weight | 265.74 g/mol | |
Density | 1.34 g/cm³ (estimated) | |
LogP (Lipophilicity) | ~4.32 | |
Melting Point | Not reported | - |
The chloromethyl group’s electronegativity (Pauling scale: χ = 3.0) enhances its reactivity toward nucleophiles, enabling functionalization at the 5-position .
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis typically involves three stages:
-
Indole Core Formation: Cyclization of 2-aminobenzyl alcohol derivatives under acidic conditions yields the indole skeleton .
-
Chloromethylation: Reaction with chloromethyl methyl ether (MOMCl) introduces the chloromethyl group at position 5 .
-
Esterification: tert-Butyl alcohol reacts with the indole carboxylate using p-toluenesulfonic acid as a catalyst .
Table 2: Industrial Synthesis Parameters
Parameter | Condition | Yield |
---|---|---|
Cyclization Temperature | 80–100°C | 75–85% |
Chloromethylation Agent | MOMCl | 90% |
Esterification Catalyst | p-TsOH | 88% |
Industrial protocols emphasize green chemistry principles, such as using continuous flow reactors to minimize waste .
Biological Activity and Mechanisms
Antimicrobial Effects
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), likely via enzyme inhibition .
Applications in Drug Development
Prodrug Design
The tert-butyl ester is cleaved under acidic conditions (e.g., tumor microenvironments), releasing active carboxylates. This property is exploited in prodrugs targeting hypoxic tumors .
Intermediate for Kinase Inhibitors
Functionalization at the 5-position yields analogs inhibiting PI3K and MAPK pathways. For example, coupling with boronic acids via Suzuki-Miyaura reactions produces biaryl indoles with nanomolar IC₅₀ values .
Industrial and Material Science Applications
Organic Electronics
Indole derivatives serve as electron-transport materials in OLEDs. The tert-butyl group enhances solubility in organic solvents, facilitating thin-film deposition .
Polymer Chemistry
The chloromethyl group undergoes radical polymerization to form conductive polymers with σ ≈ 10⁻³ S/cm, suitable for antistatic coatings .
Parameter | Classification | Source |
---|---|---|
RIDADR | UN 3077 (Environmentally Hazardous) | |
WGK Germany | 3 (Highly water-polluting) |
Proper PPE (gloves, goggles) and fume hoods are mandatory during handling due to potential alkylating agent toxicity .
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